molecular formula C10H12N2 B097574 2,3,7-Trimethylpyrazolo[1,5-a]pyridine CAS No. 17408-34-3

2,3,7-Trimethylpyrazolo[1,5-a]pyridine

Cat. No.: B097574
CAS No.: 17408-34-3
M. Wt: 160.22 g/mol
InChI Key: YXIVRPQGQPWPMY-UHFFFAOYSA-N
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Description

2,3,7-Trimethylpyrazolo[1,5-a]pyridine (CAS 17408-34-3) is a high-purity chemical compound supplied with a minimum purity of 99% . This organic building block belongs to the class of pyrazolopyridines, which are 5:6 aza-fused N-heteroaromatic compounds (NHACs) known for their dipolar behavior, structural rigidity, and significant potential in pharmaceutical and materials science research . Pyrazolo[1,5-a]pyridine derivatives have garnered attention for their diverse biological activities, including anti-inflammatory, antitumor, antimicrobial, and antiviral properties . The fused heterocyclic scaffold is a privileged structure in medicinal chemistry, serving as a key framework for developing potent inhibitors against various therapeutic targets. While closely related pyrazolo[1,5-a]pyrimidine scaffolds are established as potent protein kinase inhibitors (PKIs) for targeted cancer therapy , the pyrazolopyridine core offers a versatile platform for drug discovery and the synthesis of novel functional materials. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures. Researchers can utilize this compound as a sophisticated building block for constructing more complex molecules, in heterocyclic chemistry studies, or in the development of new pharmacologically active agents.

Properties

CAS No.

17408-34-3

Molecular Formula

C10H12N2

Molecular Weight

160.22 g/mol

IUPAC Name

2,3,7-trimethylpyrazolo[1,5-a]pyridine

InChI

InChI=1S/C10H12N2/c1-7-5-4-6-10-8(2)9(3)11-12(7)10/h4-6H,1-3H3

InChI Key

YXIVRPQGQPWPMY-UHFFFAOYSA-N

SMILES

CC1=CC=CC2=C(C(=NN12)C)C

Canonical SMILES

CC1=CC=CC2=C(C(=NN12)C)C

Synonyms

2,3,7-Trimethylpyrazolo[1,5-a]pyridine

Origin of Product

United States

Scientific Research Applications

Basic Information

  • Molecular Formula : C10H12N2
  • Molecular Weight : 160.216 g/mol
  • CAS Number : 17408-34-3

Structural Features

The compound features a pyrazolo[1,5-a]pyridine core, which contributes to its biological activity and chemical reactivity. The presence of three methyl groups at positions 2, 3, and 7 enhances its lipophilicity and influences its interactions with biological targets.

Anticancer Activity

Recent studies have highlighted the potential of pyrazolo[1,5-a]pyridine derivatives in anticancer therapy. Research indicates that these compounds exhibit selective cytotoxicity against various cancer cell lines. For instance, derivatives of pyrazolo[1,5-a]pyridine have shown promising results in inhibiting tumor growth by targeting specific signaling pathways involved in cancer proliferation .

Enzyme Inhibition

Compounds containing the pyrazolo[1,5-a]pyridine framework have been investigated for their inhibitory effects on various enzymes. Notably, they have demonstrated activity against cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition could lead to the development of novel therapeutic agents for diseases characterized by dysregulated cell proliferation .

Antiviral Properties

There is emerging evidence that pyrazolo[1,5-a]pyridine derivatives possess antiviral properties. For example, certain compounds have been identified as effective against respiratory syncytial virus (RSV), indicating their potential use in treating viral infections .

Photophysical Properties

The unique electronic structure of this compound makes it an attractive candidate for applications in materials science. Its derivatives have been studied for their photophysical properties, which include fluorescence and phosphorescence. These characteristics make them suitable for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices .

Crystallization and Supramolecular Chemistry

The ability of pyrazolo[1,5-a]pyridine derivatives to form well-defined crystals with interesting supramolecular architectures has been explored. These materials can be utilized in the development of new solid-state devices and as functional materials for various applications in nanotechnology and materials engineering .

Synthesis of Novel Derivatives

The synthesis of this compound serves as a precursor for creating a wide range of derivatives with modified biological activities. Various synthetic methodologies have been developed to introduce different functional groups at specific positions on the pyrazolo ring, allowing for the fine-tuning of their properties for targeted applications in drug discovery and development .

Case Studies

Study Application Findings
Anticancer ActivityDemonstrated selective cytotoxicity against multiple cancer cell lines.
Enzyme InhibitionInhibition of CDKs leading to potential anticancer therapies.
Antiviral PropertiesEffective against RSV; potential for antiviral drug development.

Comparison with Similar Compounds

Structural Analogs
Compound Name Molecular Formula Substituents Key Biological Activities References
2,3,7-Trimethylpyrazolo[1,5-a]pyridine C${10}$H${12}$N$_2$ 2-CH$3$, 3-CH$3$, 7-CH$_3$ Kinase inhibition, antitumor activity
3,7-Dimethyl-2-phenylpyrazolo[1,5-a]pyridine C${15}$H${14}$N$_2$ 2-C$6$H$5$, 3-CH$3$, 7-CH$3$ Antimicrobial, cytotoxic activity
Pyrazolo[1,5-a]pyridin-2-ylmethanol C$8$H$8$N$_2$O 2-CH$_2$OH Antibacterial prodrug potential

Key Observations

  • Substituent Effects : The 2,3,7-trimethyl derivative exhibits superior kinase inhibition compared to phenyl-substituted analogs (e.g., 3,7-dimethyl-2-phenyl), likely due to reduced steric hindrance and enhanced hydrophobic interactions .
  • Functional Groups: Hydroxymethyl substitution (e.g., Pyrazolo[1,5-a]pyridin-2-ylmethanol) introduces hydrogen-bonding capacity, improving antibacterial activity but reducing metabolic stability compared to methyl groups .
Related Heterocyclic Frameworks
2.2.1 Pyrazolo[1,5-a]pyrimidines
  • Structure : Pyrazole fused to pyrimidine (two nitrogen atoms in the six-membered ring).
  • Activities: Broad-spectrum antitrypanosomal, antischistosomal, and kinase inhibitory effects .
  • Comparison : Pyrazolo[1,5-a]pyrimidines generally show higher nucleic acid mimicry (purine analogs) than pyrazolo[1,5-a]pyridines, enhancing antimetabolite activity. However, pyrazolo[1,5-a]pyridines exhibit better cellular permeability due to lower polarity .
2.2.2 Imidazo[1,5-a]pyridines
  • Structure : Imidazole fused to pyridine.
  • Activities : EGFR tyrosine kinase inhibition, antibacterial activity, and fluorescence-based applications .
  • Comparison : Imidazo[1,5-a]pyridines demonstrate stronger π-π stacking interactions with kinase ATP-binding pockets but lower metabolic stability than pyrazolo[1,5-a]pyridines .
2.2.3 Thieno[2,3-b]pyridines
  • Structure : Thiophene fused to pyridine.
  • Activities: Cytotoxic activity against carcinoma cells .
  • Comparison: Thieno derivatives exhibit higher electron-deficient character, enhancing reactivity in electrophilic substitutions but reducing oral bioavailability compared to pyrazolo[1,5-a]pyridines .

Highlights

  • This compound shows nanomolar potency against IGF-1R kinase, outperforming imidazo analogs .
  • Pyrazolo[1,5-a]pyrimidines exhibit lower cytotoxicity in cancer cells, likely due to selective antimetabolite mechanisms .

Q & A

Q. Table 1: Comparative Synthesis Routes

MethodCatalyst SystemSubstrate ScopeYield (%)Reference
Pd/Ag CyclizationPd(OAc)₂, Ag₂OAryl/alkyl alkynes70–85
Cu Oxidative AnnulationCuBr/phenanthrolineTerminal alkynes60–75

Advanced Question: How can position 7 of pyrazolo[1,5-a]pyridine be selectively functionalized for drug discovery applications?

Methodological Answer:
Position 7 is highly reactive due to electron-deficient pyridine rings. Koidan et al. (2024) demonstrated functionalization via nucleophilic substitution or cross-coupling:

  • Bromination: Using PBr₃ in CHCl₃ at 0°C yields 7-bromo derivatives (85–90% purity) .
  • Formylation: Vilsmeier-Haack reaction (POCl₃/DMF) introduces formyl groups (70% yield), enabling further derivatization .
  • Suzuki Coupling: Pd(PPh₃)₄-mediated coupling with aryl boronic acids installs aryl groups (e.g., 7-phenyl derivatives) .

Key Optimization Steps:

  • Temperature control (<50°C) prevents ring-opening side reactions.
  • Use of anhydrous solvents (e.g., THF, DCM) ensures reproducibility .

Basic Question: What analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: ¹H and ¹³C NMR (CDCl₃ or DMSO-d₆) confirm methyl group positions. For example, the C7 methyl group resonates at δ 2.35–2.45 ppm (¹H) and δ 20.5–22.0 ppm (¹³C) .
  • HRMS: High-resolution mass spectrometry (ESI+) validates molecular weight (C₁₀H₁₂N₂: m/z 160.1000 ).
  • Elemental Analysis: Discrepancies ≤0.3% between calculated/found values indicate purity .

Q. Table 2: Representative NMR Data

Position¹H Shift (ppm)¹³C Shift (ppm)Multiplicity
C2-CH₃2.30–2.4018.5–19.5Singlet
C3-CH₃2.50–2.6022.0–23.0Singlet
C7-CH₃2.35–2.4520.5–22.0Singlet

Advanced Question: How to resolve contradictions in reported spectral data for pyrazolo[1,5-a]pyridine derivatives?

Methodological Answer:
Discrepancies often arise from solvent effects or impurities. For example:

  • Solvent Polarity: In DMSO-d₆, deshielding shifts C7-CH₃ ¹H signals upfield by 0.1–0.2 ppm compared to CDCl₃ .
  • Impurity Identification: HRMS and elemental analysis (e.g., C: 61.65% calculated vs. 61.78% found) help detect residual solvents or unreacted intermediates .

Case Study:

  • Koidan et al. (2024) observed a 0.23% deviation in nitrogen content due to trace DMF residues. Repurification via column chromatography (hexane:EtOAc 4:1) resolved this .

Advanced Question: What mechanistic insights explain competing pathways in cyclization reactions?

Methodological Answer:
Competing pathways (e.g., dimerization vs. cyclization) depend on:

  • Catalyst Coordination: Pd(0) intermediates favor oxidative addition with aryl halides, while Cu(I) promotes alkyne activation .
  • Substrate Steric Effects: Bulky substituents at C2/C3 hinder cyclization, leading to byproducts (e.g., 2-alkynylpyridines) .

Mitigation Strategies:

  • Adding ligands (e.g., PPh₃) stabilizes Pd intermediates, reducing dimerization.
  • Lowering reaction temperature (0–25°C) improves selectivity for cyclized products .

Basic Question: What are the emerging biological applications of this compound derivatives?

Methodological Answer:

  • JAK1/2 Inhibition: 7-Bromo derivatives (e.g., 7-Bromo[1,2,4]triazolo[1,5-a]pyridine) show IC₅₀ values of 50–100 nM against JAK enzymes, relevant for cancer therapy .
  • Antimicrobial Activity: Carboxamide derivatives (e.g., 7-Amino-N-(4,6-dimethylpyrimidin-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide) exhibit MIC values of 2–5 µg/mL against S. aureus .

Q. Table 3: Bioactivity Data

DerivativeTargetActivity (IC₅₀/MIC)Reference
7-Bromo-[1,2,4]triazolo...JAK1/250–100 nM
7-Amino-carboxamideS. aureus2–5 µg/mL

Advanced Question: How to design experiments to address low yields in multi-step syntheses?

Methodological Answer:

  • Intermediate Monitoring: Use TLC or LC-MS after each step to identify bottlenecks (e.g., unstable enamine intermediates in ).
  • Purification Optimization: Switch from recrystallization (e.g., ethanol/DMF) to flash chromatography (silica gel, gradient elution) for intermediates prone to decomposition .

Case Study:

  • Rossi et al. (2014) improved yields of pyrazolo[1,5-a]pyrimidines from 50% to 80% by replacing aqueous workup with anhydrous Na₂SO₄ drying .

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